molecular formula C23H20N4O4S B11119420 4-Methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide

4-Methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide

Cat. No.: B11119420
M. Wt: 448.5 g/mol
InChI Key: VTUBVRSZEBHZOY-UHFFFAOYSA-N
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Description

4-Methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an indole moiety, a sulfonamide group, and a hydrazine linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Hydrazinecarbonylation: The indole derivative is then reacted with hydrazine to form the hydrazinecarbonyl intermediate.

    Sulfonamide Formation: The final step involves the reaction of the hydrazinecarbonyl intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

4-Methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

  • 4-Methyl-N’-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
  • 4-Methyl-N’-(5-oxocanylidene)benzenesulfonohydrazide
  • 4-Methyl-N’-(1-methylethylidene)benzenesulfonohydrazide

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of 4-Methyl-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H20N4O4S/c1-16-11-13-18(14-12-16)32(30,31)27(17-7-3-2-4-8-17)15-21(28)25-26-22-19-9-5-6-10-20(19)24-23(22)29/h2-14,24,29H,15H2,1H3

InChI Key

VTUBVRSZEBHZOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=CC=C4

Origin of Product

United States

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